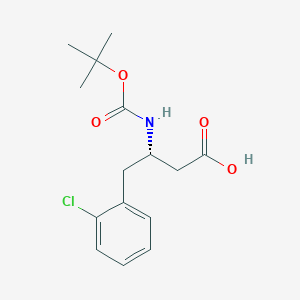![molecular formula C21H26ClN3OS2 B2406452 Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-éthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)pivalamide CAS No. 1329961-29-6](/img/structure/B2406452.png)
Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-éthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3OS2 and its molecular weight is 436.03. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des études ont exploré son impact sur les lignées cellulaires cancéreuses, évaluant la cytotoxicité et les effets antiprolifératifs. Des recherches supplémentaires pourraient révéler son mécanisme d'action et son potentiel pour les thérapies anticancéreuses ciblées .
- Des évaluations in vitro contre des lignées cellulaires cancéreuses humaines ont démontré une cytotoxicité puissante, suggérant sa pertinence dans le traitement du cancer .
- Certains dérivés de ce composé présentent une activité anti-inflammatoire. Comprendre leur mode d'action et leurs interactions avec les voies inflammatoires pourrait conduire à de nouveaux médicaments anti-inflammatoires .
- La comparaison des concentrations inhibitrices avec les médicaments de référence standard fournit des informations sur leur efficacité contre Mycobacterium tuberculosis .
- Une exploration plus approfondie de la fraction thiazole du composé pourrait révéler des activités biologiques et des applications thérapeutiques supplémentaires .
Activité anticancéreuse
Inhibition de la topoisomérase I
Propriétés anti-inflammatoires
Recherche antituberculeuse
Activités biologiques de la fraction thiazole
Applications de la quinoléine fonctionnalisée
En résumé, le chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-éthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)pivalamide est prometteur dans divers domaines scientifiques. Sa structure unique et ses applications potentielles justifient des recherches et des explorations plus approfondies. 🌟
Mécanisme D'action
Pharmacokinetics
A related compound, n’-(1,3-benzothiazol-2-yl)-arylamide, was synthesized using dimethyl formamide as a solvent, suggesting potential solubility in organic solvents .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent cytotoxicity against various human cancer cell lines .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-5-24-11-10-13-16(12-24)27-19(23-20(25)21(2,3)4)17(13)18-22-14-8-6-7-9-15(14)26-18;/h6-9H,5,10-12H2,1-4H3,(H,23,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGUPHHMQFMPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)
![N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2406371.png)

![ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)






![{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2406385.png)


![3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid](/img/structure/B2406392.png)
